![molecular formula C7H6FNO2S B1337978 4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene CAS No. 78227-84-6](/img/structure/B1337978.png)
4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene
Overview
Description
4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene is a nitro-aromatic compound with a unique structure. It is a colorless, volatile liquid with a strong odor. It is widely used in organic synthesis and as a reagent in various scientific and laboratory applications. The compound has been studied extensively for its potential use in drug development, as well as for its biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis and Intermediates
- Practical syntheses of related fluorinated compounds with methylthio (sulfanyl) groups, such as 4-fluoro-2-(methylthio)benzylamine, have been reported. These syntheses involve regioselective introduction of the methylthio moiety and have applications in creating intermediates for further chemical elaboration, suggesting that 4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene could similarly serve as a versatile intermediate in organic synthesis (Perlow et al., 2007).
Catalyst and Solvent-Free Synthesis
- The catalyst- and solvent-free synthesis of benzamide derivatives via microwave-assisted Fries rearrangement showcases advanced synthetic techniques that could be applicable to compounds like this compound. This method highlights the importance of greener synthesis approaches in modern chemistry (Moreno-Fuquen et al., 2019).
Materials Science and Molecular Ordering
- Studies on the molecular ordering of smectogenic compounds based on quantum mechanics and computer simulation offer insights into the structural and electronic properties of complex molecules, which could inform the design and development of new materials with specific optical or electronic properties (Ojha & Pisipati, 2003).
Chemical Modifications and Derivatives
- The synthesis and functionalization of compounds with similar nitrobenzene structures demonstrate the potential for creating a wide range of derivatives with varied biological and chemical properties. This is exemplified by the synthesis of novel herbicides and the exploration of different synthetic routes for pharmaceutical intermediates, which could be relevant for the modification and application of this compound in similar contexts (Chen Huan-you, 2012).
Mechanism of Action
Target of Action
It’s known that nitrobenzene compounds often interact with various enzymes and receptors in the body .
Mode of Action
These intermediates can then interact with cellular macromolecules, leading to various biological effects .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s physical properties such as boiling point and density suggest that it may have certain bioavailability characteristics .
Result of Action
Nitrobenzene compounds can potentially cause oxidative stress and cytotoxicity .
properties
IUPAC Name |
4-fluoro-2-methylsulfanyl-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2S/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTOKUYTGQNTNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284360 | |
Record name | 4-Fluoro-2-(methylthio)-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78227-84-6 | |
Record name | 4-Fluoro-2-(methylthio)-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78227-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-(methylthio)-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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